molecular formula C15H24N2O2 B7515828 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B7515828
M. Wt: 264.36 g/mol
InChI Key: CTHGZEFXUBWCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have a range of effects on neuronal function and behavior. CPP-115 has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. Increased levels of GABA can have a range of effects on neuronal function, including reducing excitability and promoting relaxation. This mechanism of action is thought to underlie the therapeutic effects of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of GABA in the brain, reduced glutamate levels, and changes in the expression of various genes related to neuronal function. 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide for lab experiments is its high potency and selectivity for GABA-AT. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the brain over extended periods of time. This can be overcome through the use of sustained-release formulations or frequent dosing.

Future Directions

There are several potential future directions for research on 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of sustained-release formulations that can provide consistent levels of the drug in the brain over extended periods of time. Another area of interest is the investigation of the long-term effects of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide on neuronal function and behavior. Additionally, there is potential for the development of novel therapeutics based on the structure of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, which could have improved pharmacological properties and therapeutic efficacy.

Synthesis Methods

The synthesis of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrrolidine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been described in detail in several scientific publications.

Scientific Research Applications

1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. One of the main areas of research has been in the treatment of addiction, particularly cocaine and methamphetamine addiction. Studies have shown that 1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can reduce drug-seeking behavior and relapse in animal models of addiction. Other areas of research include the treatment of epilepsy, anxiety disorders, and schizophrenia.

properties

IUPAC Name

1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-10-4-2-3-5-13(10)16-15(19)11-8-14(18)17(9-11)12-6-7-12/h10-13H,2-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHGZEFXUBWCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

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